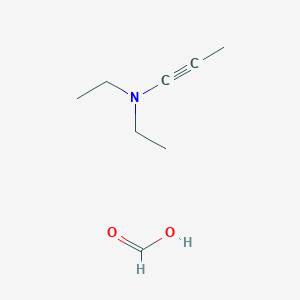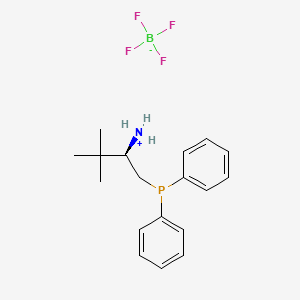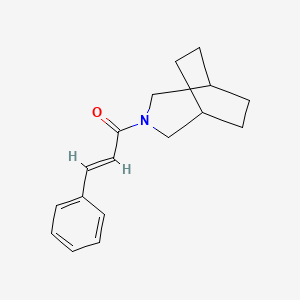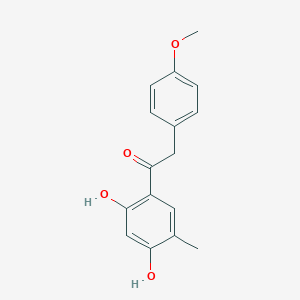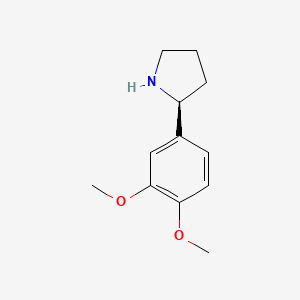
1-Bromo-4-tert-butyl-2,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-tert-butyl-2,5-dimethoxybenzene is an aromatic compound characterized by the presence of a bromine atom, two methoxy groups, and a tert-butyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-tert-butyl-2,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-tert-butyl-2,5-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-tert-butyl-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-tert-butyl-2,5-dimethoxyphenol.
Oxidation: Formation of 4-tert-butyl-2,5-dimethoxyquinone.
Reduction: Formation of 4-tert-butyl-2,5-dimethoxybenzene.
Scientific Research Applications
1-Bromo-4-tert-butyl-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-4-tert-butyl-2,5-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The methoxy groups, being electron-donating, stabilize the intermediate formed during the reaction, facilitating the overall process.
Comparison with Similar Compounds
1-Bromo-4-tert-butylbenzene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
4-tert-butyl-2,5-dimethoxybenzene: Lacks the bromine atom, resulting in different reactivity and applications.
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Contains two tert-butyl groups, affecting its steric and electronic properties.
Uniqueness: 1-Bromo-4-tert-butyl-2,5-dimethoxybenzene is unique due to the combination of bromine, methoxy, and tert-butyl groups on the benzene ring
Properties
CAS No. |
2180-35-0 |
|---|---|
Molecular Formula |
C12H17BrO2 |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
1-bromo-4-tert-butyl-2,5-dimethoxybenzene |
InChI |
InChI=1S/C12H17BrO2/c1-12(2,3)8-6-11(15-5)9(13)7-10(8)14-4/h6-7H,1-5H3 |
InChI Key |
DXMNSHMTZIDFSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
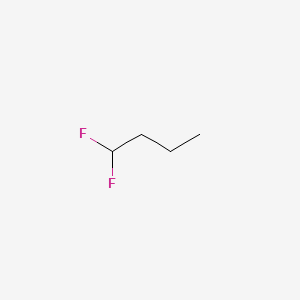
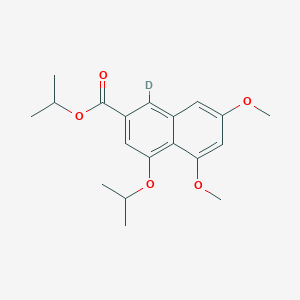
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
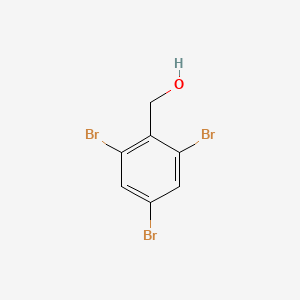
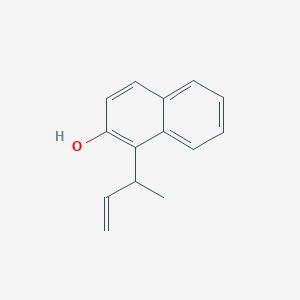
![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
